![molecular formula C18H15NO5 B6077455 1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone CAS No. 4644-03-5](/img/structure/B6077455.png)
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone
Vue d'ensemble
Description
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone, also known as DMAQ, is a synthetic compound that has been found to have various biological activities. It belongs to the family of anthraquinone derivatives and has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of DMQA is not fully understood, but it is believed to involve the activation of various signaling pathways. DMQA has been found to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis. DMQA has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
DMQA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
DMQA has several advantages for lab experiments. It is easily synthesized and purified, and its purity can be confirmed using various analytical techniques. DMQA has also been extensively studied, and its mechanism of action is well understood. However, DMQA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, DMQA has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the study of DMQA. One potential direction is to study its use in combination with other chemotherapy agents. DMQA has been found to enhance the efficacy of certain chemotherapy agents, and further studies could explore its potential use in combination therapy. Another potential direction is to study the use of DMQA in other diseases. DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities, and further studies could explore its potential use in other diseases such as arthritis and infections.
Conclusion
In conclusion, DMQA is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways and has also been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities. DMQA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of DMQA, and further studies could explore its potential use in combination therapy and other diseases.
Méthodes De Synthèse
DMQA can be synthesized using various methods, but the most commonly used method is the reaction of 1,4-dihydroxyanthraquinone with morpholine in the presence of a catalyst. The reaction results in the formation of DMQA, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DMQA has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
Propriétés
IUPAC Name |
1,4-dihydroxy-2-morpholin-4-ylanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-13-9-12(19-5-7-24-8-6-19)18(23)15-14(13)16(21)10-3-1-2-4-11(10)17(15)22/h1-4,9,20,23H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDHHJOBWJCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330024 | |
Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
CAS RN |
4644-03-5 | |
Record name | NSC178899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.